REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([I:14])=[CH:10][CH:9]=1)[C:4](O)=[O:5].[BH4-].[Na+]>C(O)C.O>[NH2:2][CH:3]([CH2:7][C:8]1[CH:9]=[CH:10][C:11]([I:14])=[CH:12][CH:13]=1)[CH2:4][OH:5] |f:0.1,2.3|
|
Type
|
CUSTOM
|
Details
|
the resulting mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The ethanol is evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
the remaining aq. Phase is extracted with DCM (4×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The compound is used without further purification
|
Name
|
|
Type
|
|
Smiles
|
NC(CO)CC1=CC=C(C=C1)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([I:14])=[CH:10][CH:9]=1)[C:4](O)=[O:5].[BH4-].[Na+]>C(O)C.O>[NH2:2][CH:3]([CH2:7][C:8]1[CH:9]=[CH:10][C:11]([I:14])=[CH:12][CH:13]=1)[CH2:4][OH:5] |f:0.1,2.3|
|
Type
|
CUSTOM
|
Details
|
the resulting mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The ethanol is evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
the remaining aq. Phase is extracted with DCM (4×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The compound is used without further purification
|
Name
|
|
Type
|
|
Smiles
|
NC(CO)CC1=CC=C(C=C1)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |